Cas no 1824468-79-2 (2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride)

2-(4-tert-ブチル-2-ピリジル)プロパン-2-アミンの塩酸塩は、有機合成中間体として重要な化合物です。tert-ブチル基とピリジン環を有する構造的特徴から、高い脂溶性と立体障害を示します。塩酸塩形態により、結晶性と安定性が向上しているため、取り扱いや保管が容易です。医薬品中間体としての応用が期待され、特にキラルアミン骨格を必要とする化合物合成において有用です。分子内に塩基性窒素原子を有することから、金属触媒との配位能も注目されています。実験室規模から工業的生産まで幅広く対応可能な純度規格が利用可能です。

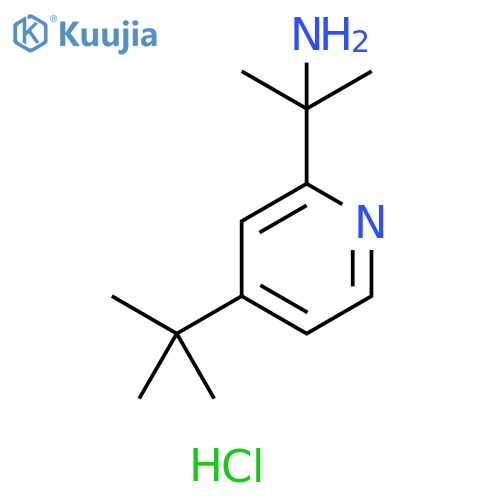

1824468-79-2 structure

商品名:2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride

CAS番号:1824468-79-2

MF:C12H21ClN2

メガワット:228.761542081833

CID:5211315

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinemethanamine, 4-(1,1-dimethylethyl)-α,α-dimethyl-, hydrochloride (1:1)

- 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride

-

- インチ: 1S/C12H20N2.ClH/c1-11(2,3)9-6-7-14-10(8-9)12(4,5)13;/h6-8H,13H2,1-5H3;1H

- InChIKey: CYAYAUUEUKRHNU-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=NC(C(N)(C)C)=C1)(C)(C)C.Cl

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-500MG |

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |

1824468-79-2 | 95% | 500MG |

¥ 2,310.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-1G |

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |

1824468-79-2 | 95% | 1g |

¥ 3,465.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-10G |

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |

1824468-79-2 | 95% | 10g |

¥ 17,325.00 | 2023-04-14 | |

| Chemenu | CM391466-1g |

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |

1824468-79-2 | 95%+ | 1g |

$517 | 2023-03-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-500mg |

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |

1824468-79-2 | 95% | 500mg |

¥2310.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-250.0mg |

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |

1824468-79-2 | 95% | 250.0mg |

¥1386.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-500.0mg |

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |

1824468-79-2 | 95% | 500.0mg |

¥2310.0000 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-10.0g |

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |

1824468-79-2 | 95% | 10.0g |

¥17325.0000 | 2024-07-23 | |

| eNovation Chemicals LLC | Y1107546-1g |

2-(4-tert-Butylpyridin-2-yl)propan-2-amine hydrochloride |

1824468-79-2 | 95% | 1g |

$550 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1107546-1g |

2-(4-tert-Butylpyridin-2-yl)propan-2-amine hydrochloride |

1824468-79-2 | 95% | 1g |

$550 | 2025-02-21 |

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1824468-79-2 (2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 249916-07-2(Borreriagenin)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1824468-79-2)2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride

清らかである:99%/99%/99%/99%/99%

はかる:10.0g/5.0g/1.0g/500.0mg/250.0mg

価格 ($):2171.0/1303.0/434.0/289.0/174.0